[1-(3-Methylphenyl)cyclohexyl]methanamine chemical structure and properties
[1-(3-Methylphenyl)cyclohexyl]methanamine chemical structure and properties
An In-Depth Technical Guide on the Structural Profiling, Synthesis, and Pharmacological Potential of [1-(3-Methylphenyl)cyclohexyl]methanamine.
Executive Summary
The compound [1-(3-methylphenyl)cyclohexyl]methanamine (CAS: 1094477-12-9) represents a structurally intriguing homologue within the arylcyclohexylamine class. While traditional arylcyclohexylamines (e.g., phencyclidine, ketamine) feature an amine directly attached to the sp³-hybridized cyclohexane core, the insertion of a methylene bridge (-CH₂-) in this molecule fundamentally shifts its steric profile and basicity. This structural divergence, combined with a meta-methyl (m-tolyl) substitution on the phenyl ring, transitions the molecule's primary pharmacological engagement from pure NMDA receptor antagonism toward monoamine transporter (DAT/SERT/NET) modulation.
As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug development professionals with a comprehensive, self-validating framework for the synthesis, physicochemical characterization, and in vitro pharmacological evaluation of this compound.
Structural and Physicochemical Properties
The rational design of neuroactive compounds relies heavily on understanding how subtle structural modifications influence blood-brain barrier (BBB) permeability and receptor pocket binding.
The parent scaffold, 1-phenylcyclohexylmethanamine[1], acts as a baseline. The addition of the 3-methyl group on the phenyl ring increases the lipophilicity (LogP) and introduces steric bulk that is known to enhance binding affinity at the serotonin (SERT) and dopamine (DAT) transporters. The primary amine ensures the molecule remains protonated at physiological pH (7.4), a critical requirement for the aspartate residue interaction within monoamine transporter binding sites.
Quantitative Physicochemical Profile
Data synthesized from computational models and structural analogues[1][2].
| Property | Value | Causality / Implications for Drug Design |
| IUPAC Name | [1-(3-methylphenyl)cyclohexyl]methanamine | Defines the exact regiochemistry of the m-tolyl and aminomethyl groups. |
| CAS Registry Number | 1094477-12-9 | Unique identifier for procurement and chemical databases[3]. |
| Molecular Formula | C₁₄H₂₁N | Indicates a highly saturated, lipophilic core. |
| Molecular Weight | 203.32 g/mol | Well below the Lipinski limit of 500 Da, ideal for CNS penetration. |
| Topological Polar Surface Area | 26.0 Ų | TPSA < 90 Ų strongly predicts excellent blood-brain barrier (BBB) crossing. |
| Hydrogen Bond Donors / Acceptors | 2 / 1 | The primary amine (-NH₂) acts as a dual donor and single acceptor. |
| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropic penalty upon receptor binding. |
Synthetic Methodology
The synthesis of[1-(3-methylphenyl)cyclohexyl]methanamine relies on a robust, two-step homologation pathway. The protocol below is designed as a self-validating system: each step includes distinct physical or chemical shifts that confirm success before proceeding.
Step-by-Step Synthesis Protocol
Step 1: Base-Catalyzed Cyclization
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Objective: Form the cyclohexane ring via double alkylation of the nitrile alpha-carbon.
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Reagents: 3-Methylphenylacetonitrile (1.0 eq), 1,5-dibromopentane (1.1 eq), Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.5 eq), anhydrous Tetrahydrofuran (THF).
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Procedure:
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Suspend NaH in anhydrous THF under an inert argon atmosphere at 0 °C.
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Add 3-methylphenylacetonitrile dropwise. Causality: The strong base deprotonates the acidic alpha-carbon, generating a resonance-stabilized carbanion.
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Introduce 1,5-dibromopentane slowly. Heat the reaction to reflux for 12 hours.
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Quench carefully with saturated aqueous NH₄Cl. Extract with ethyl acetate.
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Validation: TLC (Hexane:EtOAc 9:1) should show the disappearance of the starting material. IR spectroscopy will confirm the retention of the sharp nitrile (C≡N) stretch at ~2240 cm⁻¹.
Step 2: Nitrile Reduction to Primary Amine
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Objective: Convert the intermediate 1-(3-methylphenyl)cyclohexanecarbonitrile to the target methanamine[4].
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Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), anhydrous Diethyl Ether (Et₂O).
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Procedure:
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Suspend LiAlH₄ in anhydrous Et₂O at 0 °C. Causality: LiAlH₄ is chosen over catalytic hydrogenation (e.g., Raney Ni/H₂) to strictly prevent the formation of secondary amine dimers, ensuring high purity of the primary amine.
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Add the nitrile intermediate dissolved in Et₂O dropwise. Stir at room temperature for 4 hours.
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Self-Validating Fieser Workup: To quench the reaction, add x mL of water (where x = grams of LiAlH₄ used), followed by x mL of 15% NaOH, and 3x mL of water. Causality: This specific sequence precipitates the aluminum salts as a granular, easily filterable white solid. If the solid is gelatinous, the stoichiometry of the quench was incorrect.
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Filter the salts, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
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Precipitate the final product as a hydrochloride salt by bubbling anhydrous HCl gas through the ethereal solution.
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Figure 1: Two-step synthetic workflow for [1-(3-methylphenyl)cyclohexyl]methanamine.
Pharmacological Profiling & Target Engagement
The structural shift from an arylcyclohexylamine to an arylcyclohexylmethanamine fundamentally alters the pharmacophore. The methylene spacer extends the distance between the basic nitrogen and the aromatic ring.
In classical structure-activity relationship (SAR) models, this homologation reduces the rigid fit required for the NMDA receptor's PCP binding site. Simultaneously, the meta-methyl substitution on the phenyl ring creates a favorable hydrophobic interaction within the S1 pocket of the Serotonin Transporter (SERT) and Dopamine Transporter (DAT). This makes the compound a prime candidate for research into atypical monoamine reuptake inhibitors or triple reuptake inhibitors (TRIs).
Figure 2: Putative synaptic signaling pathway and monoamine transporter modulation.
Experimental Validation Protocols
To empirically validate the pharmacological profile of [1-(3-methylphenyl)cyclohexyl]methanamine, a rigorous in vitro radioligand binding assay must be employed. The following protocol outlines a self-validating system for determining the binding affinity ( Ki ) at the Dopamine Transporter (DAT).
Protocol: DAT Radioligand Displacement Assay
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Objective: Determine the IC₅₀ and calculate the Ki of the compound at DAT using [³H]WIN 35,428.
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Preparation of Rat Striatal Membranes:
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Homogenize dissected rat striatum in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl. Causality: The inclusion of NaCl is critical because DAT binding is strictly sodium-dependent.
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Centrifuge at 40,000 × g for 20 minutes at 4 °C. Wash the pellet and resuspend in the assay buffer.
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Incubation System:
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In a 96-well plate, combine 50 µL of [³H]WIN 35,428 (final concentration 1 nM), 50 µL of the test compound (serial dilutions from 10⁻¹⁰ to 10⁻⁵ M), and 100 µL of the membrane suspension.
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Self-Validating Control: Include wells with 10 µM Indatraline to define non-specific binding (NSB). Causality: Indatraline is a potent, non-selective monoamine transporter inhibitor. If the radioactive counts in the NSB wells are not significantly lower than the total binding wells, the membrane preparation or radioligand has degraded, invalidating the assay.
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Incubate at 4 °C for 2 hours to reach equilibrium.
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Filtration and Detection:
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Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.05% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the radioligand to the glass fibers.
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Wash filters three times with ice-cold buffer.
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Extract radioactivity using a liquid scintillation cocktail and quantify using a scintillation counter. Analyze data via non-linear regression to determine the Ki using the Cheng-Prusoff equation.
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References
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SCBT - Santa Cruz Biotechnology. "[1-(3-methylphenyl)cyclohexyl]methanamine Product Information." Santa Cruz Biotechnology. [5]
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Aaron Chemicals. "1094477-12-9 | MFCD11642689 |[1-(3-methylphenyl)cyclohexyl]methanamine." Aaronchem. [3]
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GuideChem. "1-cyclohexyl-N-methyl-methanamine and related precursors (CAS 1094477-12-9)." Guidechem Database. [2]
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PubChem. "(1-Phenylcyclohexyl)methanamine | C13H19N | CID 205110." National Center for Biotechnology Information. [1]
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PrepChem. "Synthesis of (1-Phenylcyclohexyl)methylamine." PrepChem Database. [4]
